2-(4-Chlorophenoxy)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3.ClH/c1-14-18(15(2)27-22-14)13-23-9-11-24(12-10-23)19(25)20(3,4)26-17-7-5-16(21)6-8-17;/h5-8H,9-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTBVOMTJDUFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its biological effects.
Chemical Structure and Properties
This compound features a complex structure with several functional groups that contribute to its biological activity:
- Chlorophenoxy group : Enhances lipophilicity, aiding in membrane permeability.
- Isoxazole moiety : Known for its role in modulating various biological targets.
- Piperazine ring : Often associated with psychoactive and neuroactive properties.
The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes:
- PARP1 Inhibition : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase 1 (PARP1), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
- BRD4 Modulation : The bromodomain-containing protein 4 (BRD4) is another target that may be influenced by the compound, potentially affecting gene expression and cellular proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits potential for enhancing the efficacy of chemotherapeutic agents. |
| Neuroactive | May influence neurotransmitter systems due to the piperazine component. |
| Anti-inflammatory | Compounds with similar structures have shown anti-inflammatory properties. |
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.
Study 1: Anticancer Activity
A study on isoxazole derivatives indicated that modifications similar to those found in this compound could enhance anticancer activity by inducing apoptosis in cancer cell lines. The presence of the chlorophenoxy group was linked to increased cytotoxicity against various tumor types .
Study 2: Neuropharmacological Effects
Research on piperazine derivatives demonstrated their ability to modulate serotonin receptors, suggesting that the piperazine component of this compound may confer neuroactive properties. This could lead to applications in treating mood disorders or anxiety .
Study 3: Inflammatory Response
Investigations into similar chemical structures revealed anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in inflammatory diseases .
Q & A
Q. What interdisciplinary approaches improve the compound’s translational potential?
- Methodology : Integrate chemical engineering principles (e.g., powder technology for formulation) with pharmacological data. For example, optimize micronization (jet milling) to enhance bioavailability. Align experimental design with methodological rigor frameworks, such as quarterly mentor reviews and iterative hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
